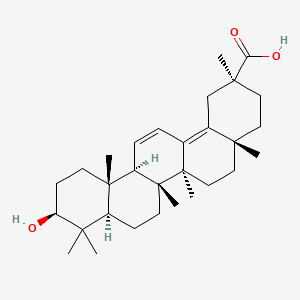![molecular formula C16H22N2 B15293126 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-bicyclo[111]pent-1-yl-piperazine is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate, which is then subjected to various reactions to form the desired bicyclo[1.1.1]pentane structure.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the bicyclo[1.1.1]pentane core reacts with piperazine derivatives.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
作用机制
The mechanism of action of 1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The piperazine moiety can interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-amine: Similar structure but with an amine group instead of piperazine.
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-alcohol: Contains an alcohol group instead of piperazine.
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-ketone: Features a ketone group in place of piperazine.
Uniqueness
1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine is unique due to its combination of the bicyclo[1.1.1]pentane core and piperazine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C16H22N2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC 名称 |
1-benzyl-4-(1-bicyclo[1.1.1]pentanyl)piperazine |
InChI |
InChI=1S/C16H22N2/c1-2-4-14(5-3-1)13-17-6-8-18(9-7-17)16-10-15(11-16)12-16/h1-5,15H,6-13H2 |
InChI 键 |
SHUCDXXXFCPPEN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C34CC(C3)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


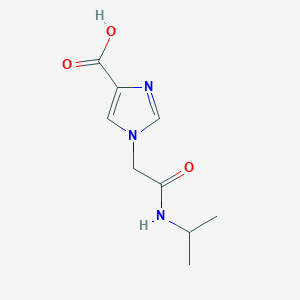
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
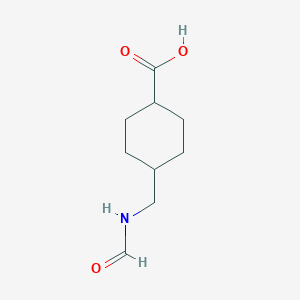
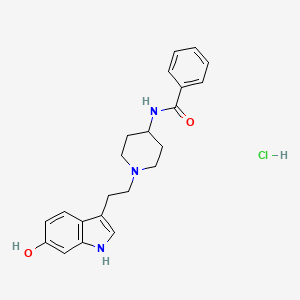
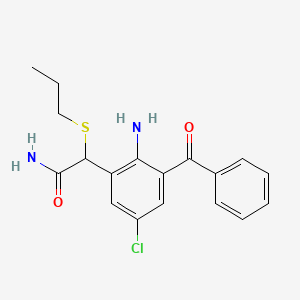

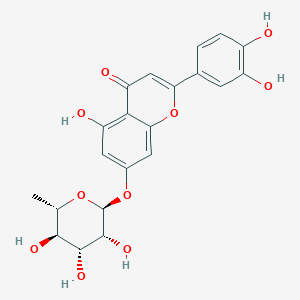

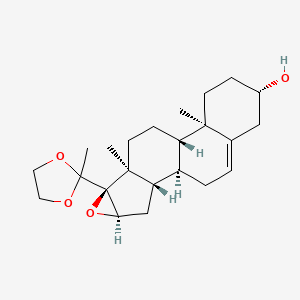
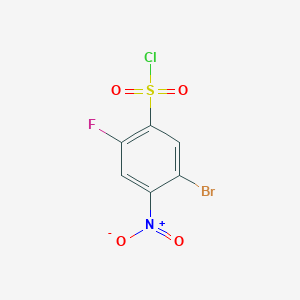
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
